![molecular formula C9H10N2O3S B14514255 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one CAS No. 62868-02-4](/img/structure/B14514255.png)
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is a chemical compound that features a furan ring, a thiomorpholine ring, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of furan-2-carbaldehyde with thiomorpholine-3-one under specific conditions to introduce the hydroxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the yield and quality of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may interact with enzymes or receptors, modulating their function. The thiomorpholine ring can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)tetrahydrothiophene-3-one
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)piperidin-3-one
- 4-[(Furan-2-yl)methyl]-2-(hydroxyimino)morpholin-3-one
Uniqueness
4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
62868-02-4 |
|---|---|
Formule moléculaire |
C9H10N2O3S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
4-(furan-2-ylmethyl)-2-hydroxyiminothiomorpholin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c12-9-8(10-13)15-5-3-11(9)6-7-2-1-4-14-7/h1-2,4,13H,3,5-6H2 |
Clé InChI |
YVFDBASYQQVVEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=NO)C(=O)N1CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


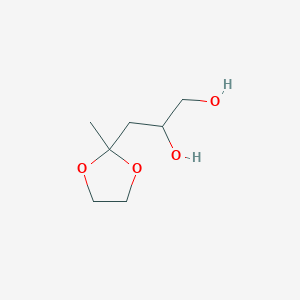
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)


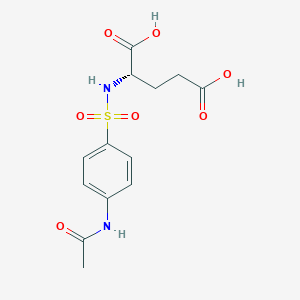
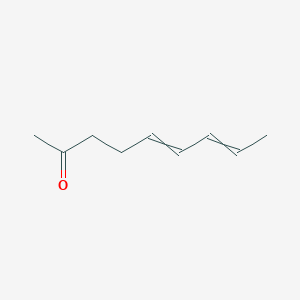
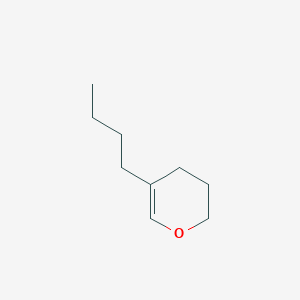
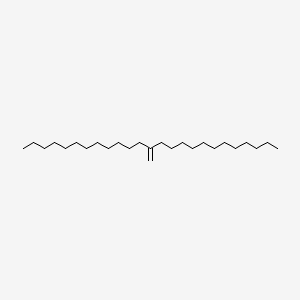

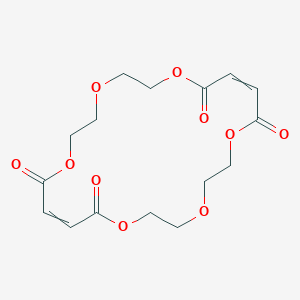
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)
![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
